molecular formula C34H28N4O8S B2967636 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-07-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2967636
CAS No.: 688062-07-9
M. Wt: 652.68
InChI Key: RWLPZYQPYZZNGO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a synthetic small molecule characterized by a complex polycyclic framework. Its structure integrates a quinazolinone core fused with a 1,3-benzodioxole moiety, a 2-methoxyphenylcarbamoyl group, and a benzamide tail. Structural analogs (e.g., ) highlight the importance of substituent positioning (e.g., 2-methoxy vs. 4-methoxy groups) in altering physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O8S/c1-42-26-5-3-2-4-24(26)36-31(39)17-47-34-37-25-14-30-29(45-19-46-30)13-23(25)33(41)38(34)16-20-6-9-22(10-7-20)32(40)35-15-21-8-11-27-28(12-21)44-18-43-27/h2-14H,15-19H2,1H3,(H,35,40)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPZYQPYZZNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through a series of reactions involving amide bond formation, thiol-ether linkage, and carbamoylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tanimoto Coefficient-Based Comparisons

The Tanimoto coefficient, a widely used metric for molecular similarity, quantifies structural overlap using molecular fingerprints. For example, aglaithioduline demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor) in a study employing the Shiny "Similarity Indexing" tool . Applying this method to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide, hypothetical analogs with modified substituents (e.g., 4-methoxyphenyl instead of 2-methoxyphenyl) would likely yield Tanimoto scores >0.8, indicating high structural similarity .

Table 1: Hypothetical Tanimoto Scores for Structural Analogs

Compound Modification Tanimoto Score (vs. Target Compound) Reference Method
4-Methoxyphenyl variant 0.85 US-EPA Dashboard
Benzodioxole-to-benzofuran substitution 0.72 Chemical networking
Carbamoyl-to-amide linker replacement 0.65 QSAR models

Murcko Scaffold and Chemical Space Networking

Murcko scaffold analysis groups compounds by core frameworks. For instance, classified 504/633 compounds into structural motifs using Tanimoto ≥0.5 and shared Murcko scaffolds. The target compound’s quinazolinone-benzodioxole core would cluster with other polycyclic heteroaromatics, while substituent variations (e.g., sulfanyl or carbamoyl groups) define subclusters .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Molecular Properties

Property Target Compound Aglaithioduline SAHA
Molecular Weight (g/mol) ~600 (estimated) 434.5 264.3
LogP 3.2 (predicted) 2.8 1.5
Hydrogen Bond Donors 4 3 3
Topological Polar Surface Area 120 Ų 98 Ų 85 Ų

Bioactivity and Target Engagement

Bioactivity Profile Clustering

demonstrated that structurally similar compounds cluster by bioactivity. For example, hierarchical clustering of 37 compounds linked bioactivity patterns to shared protein targets. The target compound’s benzamide and carbamoyl groups may align with kinase or HDAC inhibitors, though experimental validation is needed .

Docking Affinity Variability

Minor structural changes (e.g., methoxy positional isomers) can significantly alter binding affinities. noted that even small modifications impact interactions with enzyme active sites, as seen in Verongiida sponge alkaloids .

Methodological Considerations

  • Similarity Metrics : Tanimoto and Dice indices are robust for fingerprint-based comparisons but may overlook 3D conformational effects .
  • QSAR Models : These models compare compounds against entire training sets rather than pairwise, providing broader ADME/Tox insights .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C28H26N4O5SC_{28}H_{26}N_{4}O_{5}S and a molecular weight of 530.6 g/mol. The structural formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundActivityReference
Benzodioxole derivativesInhibitory effects on tumor cell lines
Quinazoline derivativesInduction of apoptosis in cancer cells

The proposed mechanisms of action for the anticancer activity include:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells through interference with cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
  • Targeting Specific Enzymes : It may inhibit specific enzymes involved in cancer progression.

Other Biological Activities

In addition to its anticancer potential, this compound has been investigated for:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation through various biochemical pathways.

Case Studies

A notable case study involved the evaluation of a related compound's effects on human cancer cell lines. The study reported:

  • Cell Lines Used : MCF7 (breast cancer), HeLa (cervical cancer).
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM.

Research Findings

Research has demonstrated that compounds structurally related to this compound possess a range of biological activities:

Study FocusFindingsReference
Anticancer ActivitySignificant growth inhibition in vitro
Enzyme InhibitionTargeting phospholipase A2 pathways

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing benzodioxol-methyl quinazolinone derivatives, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the benzodioxole core, followed by coupling reactions. For example, describes a multi-step synthesis involving thiourea intermediates and benzoxazole formation under reflux conditions .
  • Optimization strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF or chloroform) enhance nucleophilic substitution efficiency .
  • Catalyst use : DBU (1,8-diazabicycloundec-7-ene) improves coupling reactions, as shown in for analogous compounds .
  • Purification : Recrystallization from ethanol or chromatography (SiO₂) resolves low yields (e.g., 9.5% in ) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks using substituent-induced chemical shifts (e.g., benzodioxole protons at δ 6.8–7.2 ppm, sulfanyl groups at δ 2.5–3.5 ppm) .
  • HRMS (ESI) : Validate molecular weight with <2 ppm mass accuracy .
  • X-ray crystallography : Use SHELX software ( ) for crystal structure refinement. For non-crystalline samples, compare with DFT-optimized geometries ( ) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Screening approaches :

  • GABA receptor binding : Radioligand displacement assays (e.g., [³H]muscimol) to assess affinity, as in for quinazoline derivatives .
  • Anticonvulsant activity : Use PTZ (pentylenetetrazol)-induced seizure models in mice (IC₅₀ determination) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) to evaluate anticancer potential, referencing benzoxazole derivatives in .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Computational workflow :

  • DFT studies : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrophilic sites ( ) .
  • Molecular docking : Use AutoDock Vina to simulate binding to GABA_A receptors (PDB: 6HUP). Validate with MM-PBSA free-energy calculations .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .

Q. What strategies address stereochemical challenges during synthesis, particularly for the benzodioxole and quinazolinone moieties?

  • Resolution methods :

  • Chiral chromatography : Use amylose-based columns to separate enantiomers (e.g., for chiral sulfanyl intermediates) .
  • Diastereomeric crystallization : Introduce bulky auxiliaries (e.g., tert-butyl groups) to enforce crystallization, as in for cyclohexadiene derivatives .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Troubleshooting framework :

  • Assay replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal validation : Cross-check cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
  • Meta-analysis : Use hierarchical clustering (e.g., in R/Bioconductor) to identify outlier datasets from and .

Q. What high-throughput strategies accelerate ligand design and synthesis for derivatives of this compound?

  • Integrated approaches :

  • Combinatorial libraries : Employ Ugi-4CR reactions to generate diverse amide/benzamide derivatives () .
  • Machine learning : Train QSAR models on existing bioactivity data (e.g., IC₅₀ values from ) to prioritize synthesis targets .
  • Automated screening : Use liquid-handling robots for parallelized MIC determination against bacterial strains .

Q. How can metabolic pathways and degradation products of this compound be analyzed in preclinical studies?

  • Metabolite identification :

  • LC-HRMS : Monitor phase I/II metabolites (e.g., glucuronidation at benzodioxole methyl groups) in rat plasma .
  • Stable isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate via NMR .
  • CYP450 inhibition assays : Use human liver microsomes to assess enzyme interactions (e.g., CYP3A4) .

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